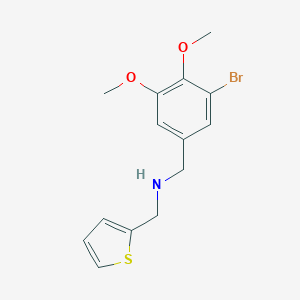![molecular formula C22H28N2O3 B283443 N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide, also known as AMG 172 is a chemical compound that has been studied for its potential therapeutic applications in cancer treatment and other diseases. It is a small molecule inhibitor that targets the transcription factor known as STAT3, which is involved in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves the inhibition of the transcription factor STAT3, which is involved in the regulation of cell growth, differentiation, and survival. STAT3 is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic benefits in preclinical studies.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been found to have anti-inflammatory effects, and to modulate the immune response in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is its specificity for STAT3, which makes it a valuable tool for studying the role of this transcription factor in various disease models. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further optimization may be required for its clinical translation.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 and its therapeutic applications. These include:
1. Development of more potent and selective STAT3 inhibitors.
2. Combination therapy with other chemotherapeutic agents to enhance efficacy.
3. Investigation of the role of STAT3 in other disease models, such as neurodegenerative disorders and infectious diseases.
4. Development of targeted drug delivery systems to improve bioavailability and reduce toxicity.
5. Clinical trials to evaluate the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 in cancer patients.
In conclusion, N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is a promising small molecule inhibitor that targets the transcription factor STAT3, and has shown potential therapeutic benefits in cancer treatment and other diseases. Further research is needed to optimize its potency and efficacy, and to evaluate its safety and clinical efficacy in human trials.
Métodos De Síntesis
The synthesis of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves several steps, including the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 4-aminophenylpentanamide to form the intermediate compound, which is then further reacted with various reagents to produce the final product. The synthesis process has been described in detail in several research papers and patents.
Aplicaciones Científicas De Investigación
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been studied extensively for its potential therapeutic applications in cancer treatment, as well as other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been found to be effective in combination with other chemotherapeutic agents.
Propiedades
Fórmula molecular |
C22H28N2O3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]pentanamide |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-7-22(25)24-19-11-9-18(10-12-19)23-16-17-8-13-20(27-14-5-2)21(15-17)26-3/h5,8-13,15,23H,2,4,6-7,14,16H2,1,3H3,(H,24,25) |
Clave InChI |
CXDFRMHDDUUBRS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)




![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B283383.png)